ethyl 6-(furan-2-carbonylimino)-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 6-(furan-2-carbonylimino)-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a polycyclic heteroaromatic compound characterized by a tricyclic core structure incorporating furan, triazine, and oxo-functional groups. The molecule features a furan-2-carbonylimino moiety at position 6, a 3-methoxypropyl substituent at position 7, and an ethyl carboxylate ester at position 3.
Properties
IUPAC Name |
ethyl 6-(furan-2-carbonylimino)-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O6/c1-3-32-23(30)16-14-15-19(24-18-9-4-5-10-26(18)22(15)29)27(11-7-12-31-2)20(16)25-21(28)17-8-6-13-33-17/h4-6,8-10,13-14H,3,7,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOJCCQQLZSNAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CO4)CCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-(furan-2-carbonylimino)-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological activity based on available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a unique triazatricyclo structure that may contribute to its biological activity. The presence of functional groups such as furan and methoxypropyl enhances its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
- Antiviral Activity : Similar compounds have demonstrated activity against viral targets such as the SARS-CoV-2 main protease (Mpro). For instance, derivatives of furan-containing compounds have shown IC50 values in the low micromolar range (1.55 μM) against Mpro, indicating their potential as antiviral agents .
- Cytotoxicity : Preliminary studies suggest that compounds with similar structures exhibit varying degrees of cytotoxicity across different cell lines. For example, certain triazole derivatives showed IC50 values indicating selective cytotoxic effects on cancer cell lines while maintaining low toxicity in normal cells .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as a reversible inhibitor of key enzymes involved in viral replication and cancer cell proliferation.
- Interference with Cellular Pathways : By modulating signaling pathways associated with cell growth and apoptosis, it may selectively induce cell death in malignant cells.
Case Studies and Experimental Findings
Several studies have explored the biological activity of related compounds:
| Compound | Target | IC50 Value (μM) | Cell Line | Reference |
|---|---|---|---|---|
| F8–B22 | SARS-CoV-2 Mpro | 1.55 | Vero | |
| Triazole Derivative | Cancer Cells | 6.88 (24h) | B16 | |
| Ethyl 6-(furan...) | Various Enzymes | TBD | TBD |
Discussion
The diverse biological activities observed in structurally related compounds suggest that this compound could possess significant pharmacological potential. Its structural features may facilitate interaction with multiple biological targets.
Scientific Research Applications
The compound features a tricyclic structure that includes a furan ring and multiple functional groups contributing to its chemical reactivity and biological activity.
Organic Synthesis
Ethyl 6-(furan-2-carbonylimino)-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate serves as a valuable building block in organic synthesis. Its unique structure allows for the development of complex molecules through various chemical reactions such as:
- Nucleophilic substitutions
- Electrophilic additions
These reactions are essential in creating new compounds with potential pharmaceutical applications.
Research indicates that this compound may exhibit biological activities such as:
- Enzyme Inhibition : Potential use as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : Investigated for its ability to interact with various receptors which may lead to therapeutic effects.
Medicinal Chemistry
The compound is being explored for its therapeutic potential in treating diseases such as:
- Cancer : Its unique structure may allow it to target cancer cells selectively.
- Infectious Diseases : Investigations into its efficacy against bacterial and viral infections are ongoing.
Material Science
This compound is also being evaluated for applications in material science:
- Polymer Development : Its reactive functional groups can be utilized in the synthesis of novel polymers with specific properties.
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibitory properties of this compound against a specific target enzyme involved in cancer metabolism. Results showed significant inhibition at micromolar concentrations.
Case Study 2: Antimicrobial Activity
Another research project assessed the antimicrobial efficacy of this compound against various pathogens including E.coli and Staphylococcus aureus. The findings revealed promising results indicating that the compound could serve as a lead for developing new antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound vary primarily in substituents at positions 6, 7, and 4. These modifications significantly influence physicochemical properties, stability, and intermolecular interactions. Below is a detailed analysis:
Substituent Variations and Their Implications
Functional Group Impact
- Furan-2-carbonylimino (Target Compound): The furan ring’s conjugated system enables π-π interactions with aromatic residues in proteins, while the imino group may act as a hydrogen-bond acceptor .
- Cyclohexyl (534579-58-3) : Aliphatic cyclohexyl substituent increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .
Hydrogen Bonding and Crystal Packing
The 3-methoxypropyl group in the target compound introduces an ether oxygen capable of hydrogen bonding, which could influence crystal packing (e.g., C=O⋯H–O interactions) and solubility . In contrast, analogs with bulky substituents (e.g., cyclohexyl) may adopt distinct crystal conformations due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
